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molecular formula C7H12BNO3 B8664836 {5-[(Dimethylamino)methyl]-2-furyl}boronic acid

{5-[(Dimethylamino)methyl]-2-furyl}boronic acid

Cat. No. B8664836
M. Wt: 168.99 g/mol
InChI Key: BXMLYLQZUFNYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842803B2

Procedure details

To a solution of (5-formyl-2-furyl)boronic acid (50 mg, 0.36 mmol) in DME (1.0 mL) was added a 2.0M solution of dimethylamine in THF (0.53 mL, 1.0 mmol). The reaction mixture stirred for 5 minutes before resin bound MP-BH(OAc)3 (2.2 mmol/g, 0.33 g, 0.714 mmol) was added. The reaction mixture was stirred at room temperature for five hours and an additional 1 equivalent of dimethylamine in THF was added and stirring continued overnight. The reaction mixture was filtered through a plug of glass wool and the resin was washed with DME. The THF/DME filtrate solution containing the desired compound was used immediately in subsequent reactions.
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH(OAc)3
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[O:7][C:6]([B:8]([OH:10])[OH:9])=[CH:5][CH:4]=1)=O.[CH3:11][NH:12][CH3:13]>COCCOC.C1COCC1>[CH3:11][N:12]([CH2:1][C:3]1[O:7][C:6]([B:8]([OH:10])[OH:9])=[CH:5][CH:4]=1)[CH3:13]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(=O)C1=CC=C(O1)B(O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.53 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
BH(OAc)3
Quantity
0.33 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 5 minutes before resin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for five hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of glass wool
WASH
Type
WASH
Details
the resin was washed with DME
ADDITION
Type
ADDITION
Details
The THF/DME filtrate solution containing the desired compound

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CN(C)CC1=CC=C(O1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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